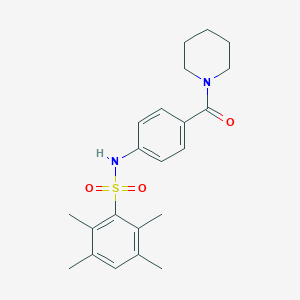![molecular formula C17H14N6O2S2 B492904 N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide CAS No. 690645-85-3](/img/structure/B492904.png)
N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Thiadiazoles and 1,2,4-triazoles are classes of heterocyclic compounds that exhibit a wide range of biological activities . They have been found to possess antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . The 1,3,4-thiadiazole moiety, in particular, has been modified in various ways to produce anticonvulsant agents that are highly effective and have low toxicity .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, a class of compounds related to the one you’re interested in, has been the subject of recent research . These compounds are synthesized by fusing a five-membered triazole ring with a six-membered thiadiazine ring .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been studied . The fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring result in four isomeric structural variants of triazolothiadiazine .科学的研究の応用
Overview
The compound "N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide" is part of a broad class of chemical entities featuring heterocyclic frameworks, such as triazoles and thiadiazoles. These frameworks are recognized for their diverse biological activities and potential in various scientific research and medicinal applications.
Triazole and Thiadiazole Derivatives in Medicinal Chemistry
Triazole and thiadiazole derivatives, including compounds with structures similar to the one , have been explored extensively for their therapeutic potentials. The literature review by Koval et al. (2022) highlights the broad spectrum of biological activities exhibited by these derivatives, including antimicrobial, antifungal, antiviral, anticancer, and anticonvulsant effects. The structural modifications of these heterocyclic systems facilitate the synthesis of new molecules with enhanced biological activities and optimal drug-like characteristics (Koval, Lozynskyi, Shtrygol’, Lesyk, 2022).
Heterocyclic N-oxides in Organic Synthesis and Drug Development
Heterocyclic N-oxides, including those derived from triazole and thiadiazole, have shown significant utility in organic synthesis, catalysis, and drug development. Li et al. (2019) review the importance of heterocyclic N-oxide derivatives in these fields, demonstrating their role in forming metal complexes, designing catalysts, and exhibiting various biological activities such as anticancer and antibacterial properties (Li, Wu, Sun, Lu, Wong, Fang, Zhang, 2019).
Pharmacological Implications of Triazole and Thiadiazole
The diverse pharmacological applications of triazole and thiadiazole derivatives have been further confirmed through various studies exploring their mechanisms and potential uses in treating different ailments. For instance, Sakhuja, Panda, and Bajaj (2012) highlight microwave-assisted synthesis methods for azaheterocyclic systems, including triazoles, which are crucial for developing new pharmaceuticals with high therapeutic potency (Sakhuja, Panda, Bajaj, 2012).
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to interact with a variety of enzymes and receptors . These interactions contribute to their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics of similar compounds, such as triazolothiadiazines, allows them to make specific interactions with different target receptors . This interaction can lead to changes in the function of these targets, resulting in the observed pharmacological effects.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways due to their broad spectrum of pharmacological activities . These activities can lead to downstream effects that contribute to the overall therapeutic effect of the compound.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the bioavailability of the compound and its distribution within the body.
Result of Action
Similar compounds have been reported to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.
将来の方向性
特性
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c1-25-12-7-5-11(6-8-12)15-19-16(22-27-15)18-14(24)10-26-17-21-20-13-4-2-3-9-23(13)17/h2-9H,10H2,1H3,(H,18,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDWOHGJDRHKLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NN=C4N3C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-yl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide](/img/structure/B492821.png)

![N-(4-methoxyphenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B492824.png)
![4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(4-methylphenyl)benzamide](/img/structure/B492825.png)
![N-(4-methylphenyl)-4-[({[3-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzamide](/img/structure/B492826.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B492827.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-tert-butylbenzenesulfonamide](/img/structure/B492829.png)
![4-[(4-tert-butylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B492830.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(2,5-dimethylphenyl)sulfonylamino]benzamide](/img/structure/B492831.png)

![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B492836.png)
![N-(4-bromo-2-fluorophenyl)-4-[(3-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B492837.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide](/img/structure/B492838.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B492844.png)